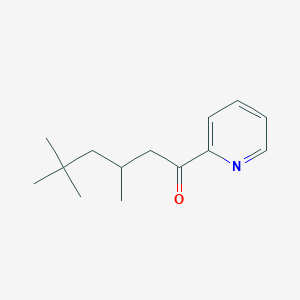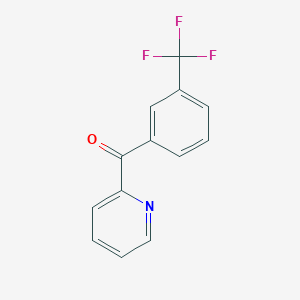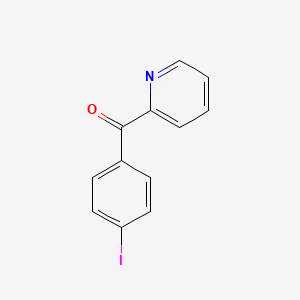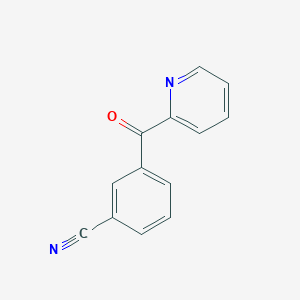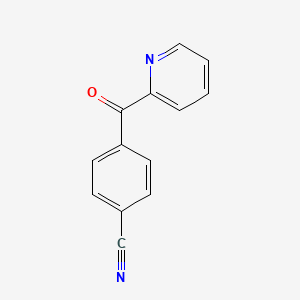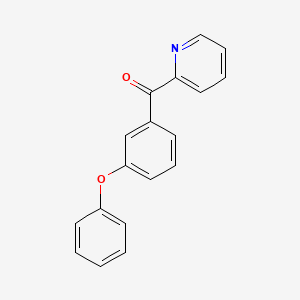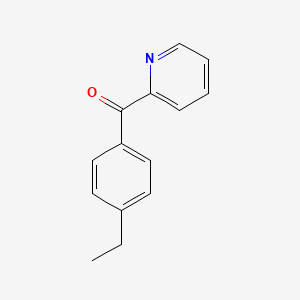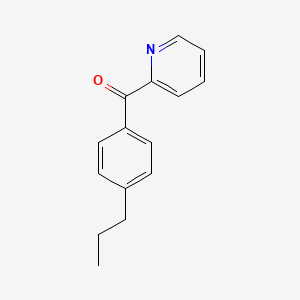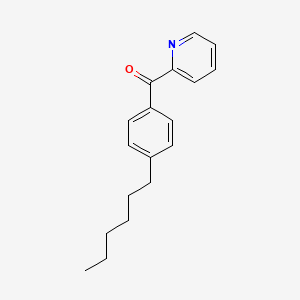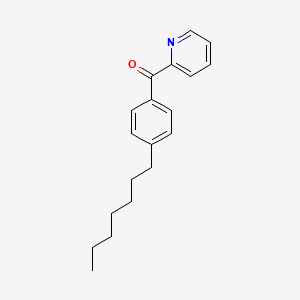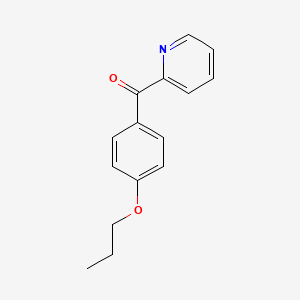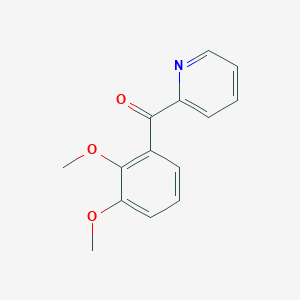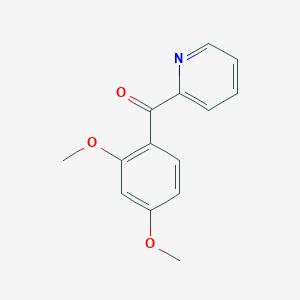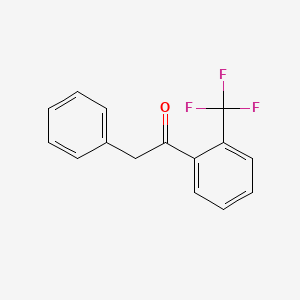
2-Phenyl-2'-trifluoromethylacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2’-trifluoromethylacetophenone, also known by its chemical formula CF3C6H4COCH3 , is an organic compound. It belongs to the class of aromatic ketones and is characterized by the presence of a trifluoromethyl group (CF3) attached to the phenyl ring. This compound exhibits interesting properties due to the trifluoromethyl substitution, making it relevant in various applications.
Synthesis Analysis
The synthesis of 2-Phenyl-2’-trifluoromethylacetophenone involves several methods. One common approach is the Friedel-Crafts acylation reaction , where an acyl chloride (such as trifluoroacetyl chloride) reacts with benzene in the presence of a Lewis acid catalyst (usually aluminum chloride). The resulting product is the desired trifluoromethylacetophenone.
Molecular Structure Analysis
The molecular structure of 2-Phenyl-2’-trifluoromethylacetophenone consists of a phenyl ring (C6H5) attached to an acetophenone moiety (CH3CO). The trifluoromethyl group (CF3) is positioned ortho to the phenyl ring. The compound’s chemical formula is C9H7F3O .
Chemical Reactions Analysis
- Substitution Reactions : The trifluoromethyl group can undergo substitution reactions. For instance, it can be replaced by other functional groups (e.g., halogens or alkyl groups) using appropriate reagents.
- Reduction Reactions : Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
- Grignard Reactions : The compound can react with Grignard reagents to form new carbon-carbon bonds.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (exact value varies).
- Boiling Point : The boiling point is influenced by the trifluoromethyl group and other substituents.
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.
- Refractive Index : The refractive index at 20°C is approximately 1.4584.
Applications De Recherche Scientifique
Antibacterial Activity
2-Phenyl-2'-trifluoromethylacetophenone derivatives have been explored for their antibacterial properties. For instance, derivatives of 2′,3′,4′-trihydroxy-2-phenylacetophenone showed varying antibacterial activities against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, though they were ineffective against Gram-negative strains (Goto, Kumada, Ashida, & Yoshida, 2009).
Biocatalysis
A study highlighted the use of an enzyme derived from Burkholderia cenocepacia for the bioreduction of 3,5-bis(trifluoromethyl) acetophenone, demonstrating its potential as a catalyst in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).
Photocrosslinking
2,3-Dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, a compound starting with the bromination of trifluoroacetophenone, was synthesized for use in photocrosslinking experiments in molecular biology (Kogon et al., 1992).
Synthesis of Pharmaceutical Intermediates
The compound has been used in the preparation of various pharmaceutical intermediates. For example, 2′-Hydroxyacetophenone phenylhydrazone was used to synthesize phenols with potential pharmaceutical relevance (Rampey, Hurst, Sood, Studer-Martinez, & Beam, 1999).
Electrochemical Studies
Research has also delved into the electrochemical behavior of trifluoromethylacetophenone, exploring aspects like hydration processes and the effects of various environmental conditions on its electrochemical reduction (Liotier, Mousset, & Mousty, 1995).
Fluorescence Properties
Compounds derived from trifluoro-1-phenyl-1,3-butanedione and thenoyltrifluoroacetophenone, synthesized using trifluoroacetic acid, thiophene, and acetophenone, were found to emit strong red fluorescence, suggesting potential applications in fluorescence studies (Cheng Ming-qiang, 2002).
Safety And Hazards
- Eye Irritation : 2-Phenyl-2’-trifluoromethylacetophenone may cause eye irritation.
- Skin Irritation : It can also irritate the skin.
- Respiratory System : Avoid inhalation, as it may affect the respiratory system.
Orientations Futures
Research on this compound continues, exploring its applications in drug discovery, materials science, and synthetic methodologies. Further investigations into its reactivity, stability, and potential biological effects are warranted.
Propriétés
IUPAC Name |
2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-15(17,18)13-9-5-4-8-12(13)14(19)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHCPHIBUNLMJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642286 |
Source


|
| Record name | 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2'-trifluoromethylacetophenone | |
CAS RN |
898783-80-7 |
Source


|
| Record name | 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

